N-cyclopentyl-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S3/c1-26-13-8-4-7-12(9-13)23-16-15(29-19(23)27)17(25)22-18(21-16)28-10-14(24)20-11-5-2-3-6-11/h4,7-9,11H,2-3,5-6,10H2,1H3,(H,20,24)(H,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFKJNOBNOKCJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4CCCC4)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-cyclopentyl-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a compound that has attracted attention due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article will provide an in-depth analysis of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C23H22N4O3S3
- Molecular Weight : 498.641 Da
- CAS Number : 1040654-30-5
- Purity : Typically 95%
Anticancer Activity
Research indicates that N-cyclopentyl-2-thioacetamide exhibits significant anticancer properties. Notably, studies have shown:
- In Vitro Studies :
- The compound has demonstrated cytotoxic effects against various cancer cell lines such as Caco-2 (colorectal cancer) and Vero cells (normal kidney epithelial cells). The cytotoxicity was assessed using standard assays that indicated a concentration-dependent response.
- A related study highlighted that compounds with similar thiazolo-pyrimidine scaffolds showed selective activity against non-small cell lung cancer (NSCLC) and CNS cancer cell lines with log GI(50) values indicating strong potency (e.g., -6.01 for HOP-92 and -6.00 for U251) .
| Cell Line | Type of Cancer | Log GI(50) |
|---|---|---|
| HOP-92 | NSCLC | -6.01 |
| U251 | CNS Cancer | -6.00 |
| Caco-2 | Colorectal Cancer | N/A |
Antimicrobial Activity
The compound's potential as an antimicrobial agent is also noteworthy. Its structural characteristics resemble known antimicrobial agents, leading to promising results in in vitro tests:
- Antibacterial Properties :
- Preliminary studies suggest that N-cyclopentyl-2-thioacetamide exhibits antibacterial activity against a range of bacterial strains. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The specific mechanism of action for N-cyclopentyl-2-thioacetamide remains largely unexplored; however, it is suggested that similar compounds interact with biological targets in a concentration-dependent manner. Preliminary studies indicate potential cytotoxic effects against various cell lines, which may be attributed to the compound's ability to induce apoptosis or inhibit cell proliferation.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- A study published in PubMed indicated the synthesis of related compounds and their evaluation for anticancer and antibacterial activities. The synthesized compounds were characterized and demonstrated significant bioactivity .
- Another research article identified a new heterocyclic scaffold for inhibitors related to this compound, emphasizing the importance of structural modifications in enhancing biological activity .
Comparison with Similar Compounds
Thiazolo[4,5-d]pyrimidine Derivatives
The target compound’s thiazolo[4,5-d]pyrimidine scaffold differentiates it from analogues like ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (), which adopts a thiazolo[3,2-a]pyrimidine core. The latter exhibits a flattened boat conformation due to puckering at the C5 atom, with a dihedral angle of 80.94° between the pyrimidine and benzene rings. In contrast, the target compound’s [4,5-d] fusion likely imposes distinct steric and electronic properties, influencing receptor binding and solubility .
Thiadiazole- and Benzothiazole-Containing Analogues
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide () shares a sulfanyl-acetamide moiety but incorporates a thiadiazole ring and antipyrine (pyrazolone) pharmacophore.
N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide () replaces the pyrimidine core with a benzothiazole ring.
Bioactivity and Pharmacological Potential
- Anti-inflammatory Activity : The antipyrine-thiadiazole hybrid () showed COX-2 selectivity (IC₅₀ ~0.8 µM), while the target compound’s thioxo group may enhance redox-modulating effects .
- Antimicrobial Activity : Thiazolo[3,2-a]pyrimidines () exhibit broad-spectrum activity (MIC 8–32 µg/mL against S. aureus). The target’s methoxyphenyl group could improve membrane penetration, though empirical data is needed .
- Cytotoxicity : Benzothiazole derivatives () show moderate activity against MCF-7 cells (IC₅₀ ~12 µM), suggesting the target compound’s thiazolo-pyrimidine core may offer improved selectivity .
Physicochemical and ADMET Properties
The target compound’s cyclopentyl and methoxyphenyl groups contribute to higher logP than ’s cyano-tetrahydrobenzothiophene derivative, suggesting trade-offs between membrane permeability and aqueous solubility .
Q & A
Q. What are the key synthetic strategies for this compound?
The synthesis involves multi-step reactions, typically starting with the assembly of the thiazolo[4,5-d]pyrimidine core. Critical steps include:
- Cyclization : Refluxing intermediates (e.g., thiourea derivatives) with acetic acid/acetic anhydride mixtures under inert atmospheres to form the thioxo-thiazolopyrimidine scaffold .
- Thioacetylation : Introducing the thioacetamide moiety via nucleophilic substitution or coupling reactions, often using bases like triethylamine in polar aprotic solvents (e.g., DMF) .
- Purification : Column chromatography (silica gel) or recrystallization (ethyl acetate/ethanol) to isolate pure products .
Q. How is the molecular structure confirmed experimentally?
Structural verification employs:
- Spectroscopy : H/C NMR to confirm proton/carbon environments (e.g., methoxyphenyl signals at δ 3.8 ppm for OCH) .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolving crystal packing and dihedral angles (e.g., thiazolopyrimidine ring puckering) for absolute configuration .
Q. What preliminary biological assays are recommended?
Initial screening includes:
- Enzyme Inhibition : Kinase assays (e.g., CDK2 inhibition) using fluorescence-based ATP competition methods .
- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria to determine MIC values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature Control : Lowering reaction temperatures during sensitive steps (e.g., cyclization) to minimize side reactions .
- Catalyst Screening : Testing palladium catalysts for Suzuki-Miyaura couplings to attach aryl groups efficiently .
- Solvent Optimization : Replacing DMF with less toxic alternatives (e.g., DMSO) while maintaining solubility .
Q. How do structural features influence biological activity?
- Thioacetamide Moiety : The sulfur atom enhances hydrogen bonding with target proteins (e.g., kinases), as shown in docking studies .
- Methoxyphenyl Group : Electron-donating methoxy groups improve membrane permeability, confirmed by logP calculations and Caco-2 cell assays .
- Cyclopentyl Substituent : Bulky groups reduce off-target interactions, validated via selectivity profiling against kinase panels .
Q. How to resolve contradictions between enzyme inhibition and cellular activity data?
- Orthogonal Assays : Use surface plasmon resonance (SPR) to measure direct binding affinity alongside enzymatic assays .
- Metabolic Stability Testing : Assess compound stability in liver microsomes; low stability may explain reduced cellular efficacy despite strong in vitro activity .
- Cellular Uptake Studies : Quantify intracellular concentrations via LC-MS to correlate with observed bioactivity .
Q. What computational methods validate crystallographic data?
- DFT Calculations : Compare experimental bond lengths/angles with theoretical models to identify discrepancies (e.g., solvent effects in crystal structures) .
- Molecular Dynamics : Simulate conformational flexibility of the cyclopentyl group in solution versus rigid crystal environments .
Q. How to design a structure-activity relationship (SAR) study for the thioxo group?
- Analog Synthesis : Replace the thioxo group with oxo or selenoxo variants and test kinase inhibition .
- Crystallographic Analysis : Resolve binding modes of analogs to identify critical interactions (e.g., sulfur-mediated hydrogen bonds) .
- Free Energy Perturbation (FEP) : Predict relative binding affinities of analogs using molecular dynamics simulations .
Data Contradiction Analysis
Q. How to address conflicting solubility data from different labs?
- Standardized Protocols : Ensure consistent pH (e.g., PBS buffer) and temperature (25°C) during solubility measurements .
- Particle Size Analysis : Use dynamic light scattering (DLS) to confirm if aggregates form under specific conditions .
- Cross-Validation : Compare results with HPLC-based solubility assays and computational predictions (e.g., ACD/Labs) .
Q. Why do crystallography and NMR data suggest different conformations?
- Solution vs. Solid State : NMR captures dynamic conformations in solution, while crystallography shows the most stable packing arrangement .
- Temperature Effects : Perform variable-temperature NMR to observe conformational flexibility (e.g., cyclopentyl ring flipping) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
